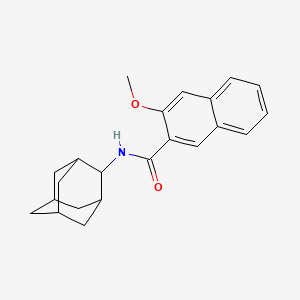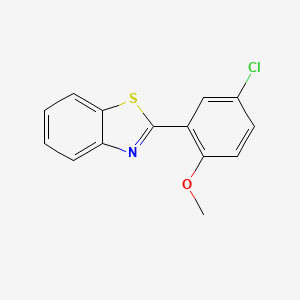
N-2-adamantyl-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3-methoxy-2-naphthamide, also known as AMN082, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. AMN082 is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the central nervous system.
Mécanisme D'action
N-2-adamantyl-3-methoxy-2-naphthamide selectively activates the mGluR7 receptor, which is a G protein-coupled receptor that modulates neurotransmitter release and synaptic plasticity. Activation of mGluR7 has been shown to reduce glutamate release and enhance GABAergic transmission, leading to an overall inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-2-adamantyl-3-methoxy-2-naphthamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in modulating neurotransmitter release and synaptic plasticity, N-2-adamantyl-3-methoxy-2-naphthamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key player in neuroplasticity and neuronal survival. It has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-adamantyl-3-methoxy-2-naphthamide in lab experiments is its selectivity for the mGluR7 receptor, which allows for more specific modulation of neuronal activity. However, one limitation of using N-2-adamantyl-3-methoxy-2-naphthamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for research on N-2-adamantyl-3-methoxy-2-naphthamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its role in modulating pain perception and addiction. Finally, further research is needed to better understand the biochemical and physiological effects of N-2-adamantyl-3-methoxy-2-naphthamide, as well as its potential limitations and side effects.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-3-methoxy-2-naphthamide involves a multistep process that starts with the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-adamantylamine to form the amide intermediate. Finally, the amide intermediate is treated with sodium methoxide to yield N-2-adamantyl-3-methoxy-2-naphthamide.
Applications De Recherche Scientifique
N-2-adamantyl-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its role in modulating pain perception and addiction. In addition, N-2-adamantyl-3-methoxy-2-naphthamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-16-5-3-2-4-15(16)11-19(20)22(24)23-21-17-7-13-6-14(9-17)10-18(21)8-13/h2-5,11-14,17-18,21H,6-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYXQJKYPXUXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)


![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)



![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)